

Unraveling CFTR Gating: Application Notes and Protocols for CFTRinh-172

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Compound of Interest

Compound Name: CFTRinh-172

Cat. No.: B1212534

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing **CFTRinh-172**, a potent and specific inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), as a critical tool for investigating CFTR gating mechanisms. This document outlines the mechanism of action of **CFTRinh-172**, presents key quantitative data, and offers detailed protocols for essential experiments.

Mechanism of Action

CFTRinh-172 is a thiazolidinone compound that acts as a direct and reversible inhibitor of the CFTR chloride channel.^{[1][2]} Structural and functional studies have revealed that **CFTRinh-172** binds within the CFTR pore, near transmembrane helix 8.^{[3][4][5]} This binding event stabilizes the transmembrane helices in a nonconductive conformation, effectively locking the channel in a closed state.^{[3][4]} This allosteric inhibition of gating occurs without preventing the dimerization of the nucleotide-binding domains (NBDs), a key step in the channel's activation cycle.^{[3][5]} By binding inside the pore, **CFTRinh-172** collapses the chloride selectivity filter and blocks the pore from the extracellular side.^{[3][4]} This mode of action makes **CFTRinh-172** an invaluable tool for dissecting the conformational changes associated with CFTR channel gating.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of **CFTRinh-172** inhibition, providing a reference for experimental design and data interpretation.

Parameter	Value	Cell/System Type	Comments	Reference(s)
IC50 (Wild-Type CFTR)	~300 nM	Epithelial cells	[1]	
0.08 ± 0.01 µM	HEK293T cells	Electrophysiology		
Ki	~300 nM	FRT cells	Short-circuit current	
0.6 µM	FRT cells	Single-channel recording	[2]	
Effect on Open Probability (Po)	Reduced from 0.21 to 0.007 (WT CFTR)	Planar lipid bilayer	At 10 µM CFTRinh-172	[3]
Reduced from 0.79 to 0.0011 (E1371Q CFTR)	Planar lipid bilayer	At 10 µM CFTRinh-172	[3]	
Effect on Dwell Time	Fivefold reduction in mean open dwell time (487 ms to 109 ms for WT CFTR)	Planar lipid bilayer	[3]	
Increases mean channel closed time	FRT cells	[2]		
IC50 (Mutant CFTR)	0.85 ± 0.05 µM (K95A)	HEK293T cells	Demonstrates the importance of this residue in binding	[6]
Increased by 20-30 fold (R347A)	COS-7 cells	Highlights the role of Arg347 in	[7]	

		inhibitor interaction		
Effect in the presence of Potentiators	IC50 shifted to $0.25 \pm 0.02 \mu\text{M}$ (with 200 nM VX-770)	HEK293T cells	Indicates interaction between inhibitor and potentiator binding	[6]
IC50 shifted to $0.42 \pm 0.01 \mu\text{M}$ (with 1 μM VX-770)	HEK293T cells	[6]		

Experimental Protocols

Detailed methodologies for key experiments utilizing **CFTRinh-172** are provided below. These protocols are intended as a starting point and may require optimization based on the specific cell type and experimental setup.

Electrophysiological Analysis of CFTR Inhibition (Patch-Clamp)

Objective: To measure the direct effect of **CFTRinh-172** on CFTR channel activity at the single-channel or whole-cell level.

Methodology (Inside-Out Patch Configuration):

- Cell Culture: Culture cells expressing the CFTR channel of interest (e.g., HEK293T, CHO, or primary epithelial cells) on glass coverslips.
- Pipette Solution (Intracellular): Prepare a solution containing (in mM): 140 NMDG-Cl, 2 MgCl₂, 10 HEPES, and 5 EGTA, adjusted to pH 7.4 with NMDG.
- Bath Solution (Extracellular): Prepare a solution containing (in mM): 140 NMDG-Cl, 2 MgCl₂, and 10 HEPES, adjusted to pH 7.4 with NMDG.

- Patch Excision: Form a high-resistance seal ($>1\text{ G}\Omega$) with a glass micropipette and excise an inside-out patch of the cell membrane.
- CFTR Activation: Perfuse the bath with a solution containing 1 mM ATP and the catalytic subunit of protein kinase A (PKA, 75 nM) to activate CFTR channels.
- **CFTRinh-172** Application: Once stable channel activity is observed, perfuse the bath with varying concentrations of **CFTRinh-172** (e.g., 0.1 μM to 10 μM) to determine the dose-dependent inhibition.
- Data Acquisition and Analysis: Record single-channel currents using an appropriate amplifier and software. Analyze data to determine changes in open probability (P_o), open and closed dwell times, and single-channel conductance.

Methodology (Whole-Cell Configuration):

- Cell Culture: As described above.
- Pipette Solution (Intracellular): Prepare a solution containing (in mM): 130 CsCl, 2 MgCl₂, 10 HEPES, 10 EGTA, and 4 Mg-ATP, adjusted to pH 7.2 with CsOH.
- Bath Solution (Extracellular): Prepare a solution containing (in mM): 140 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, and 10 HEPES, adjusted to pH 7.4 with NaOH.
- Recording: Establish a whole-cell recording configuration.
- CFTR Activation: Activate CFTR currents by adding a cocktail of forskolin (e.g., 10 μM) and IBMX (e.g., 100 μM) to the bath solution to increase intracellular cAMP levels.[\[8\]](#)[\[9\]](#)
- **CFTRinh-172** Application: Once a stable baseline current is established, apply increasing concentrations of **CFTRinh-172** to the bath to generate a dose-response curve.[\[1\]](#)
- Data Analysis: Measure the amplitude of the whole-cell current at a fixed membrane potential. Calculate the percentage of inhibition at each concentration and fit the data to the Hill equation to determine the IC₅₀.[\[3\]](#)

Ussing Chamber Assay for Transepithelial Ion Transport

Objective: To measure the effect of **CFTRinh-172** on net ion transport across a polarized epithelial monolayer.

Methodology:

- Cell Culture: Grow a polarized monolayer of epithelial cells (e.g., Fischer Rat Thyroid (FRT) cells expressing CFTR, or primary human bronchial epithelial cells) on permeable supports (e.g., Transwell inserts).[2][8]
- Chamber Setup: Mount the permeable supports in an Ussing chamber system.
- Solutions: Use a symmetrical chloride-containing Ringer's solution on both the apical and basolateral sides. To isolate CFTR-mediated chloride currents, amiloride (e.g., 10 μ M) can be added to the apical solution to block the epithelial sodium channel (ENaC).[8][9]
- CFTR Activation: Stimulate CFTR-dependent chloride secretion by adding a cAMP agonist cocktail (e.g., forskolin and IBMX) to the basolateral solution.[8][9]
- Inhibitor Application: Once the short-circuit current (Isc) has stabilized, add **CFTRinh-172** to the apical solution in a cumulative manner to determine the inhibitory effect.[10]
- Data Analysis: Record the change in Isc, which reflects the net ion transport. The **CFTRinh-172**-sensitive Isc is considered the measure of CFTR activity.

Fluorescence-Based Membrane Potential Assay

Objective: To assess CFTR function by measuring changes in cell membrane potential in a high-throughput format.

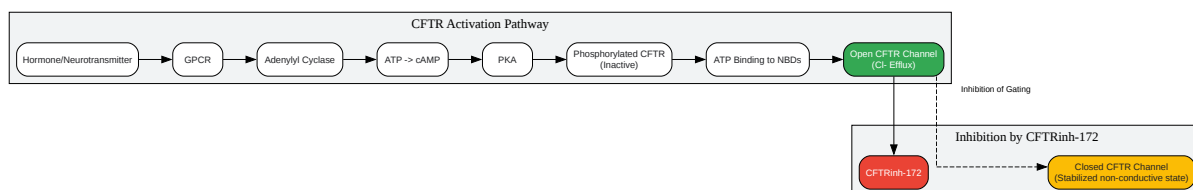
Methodology:

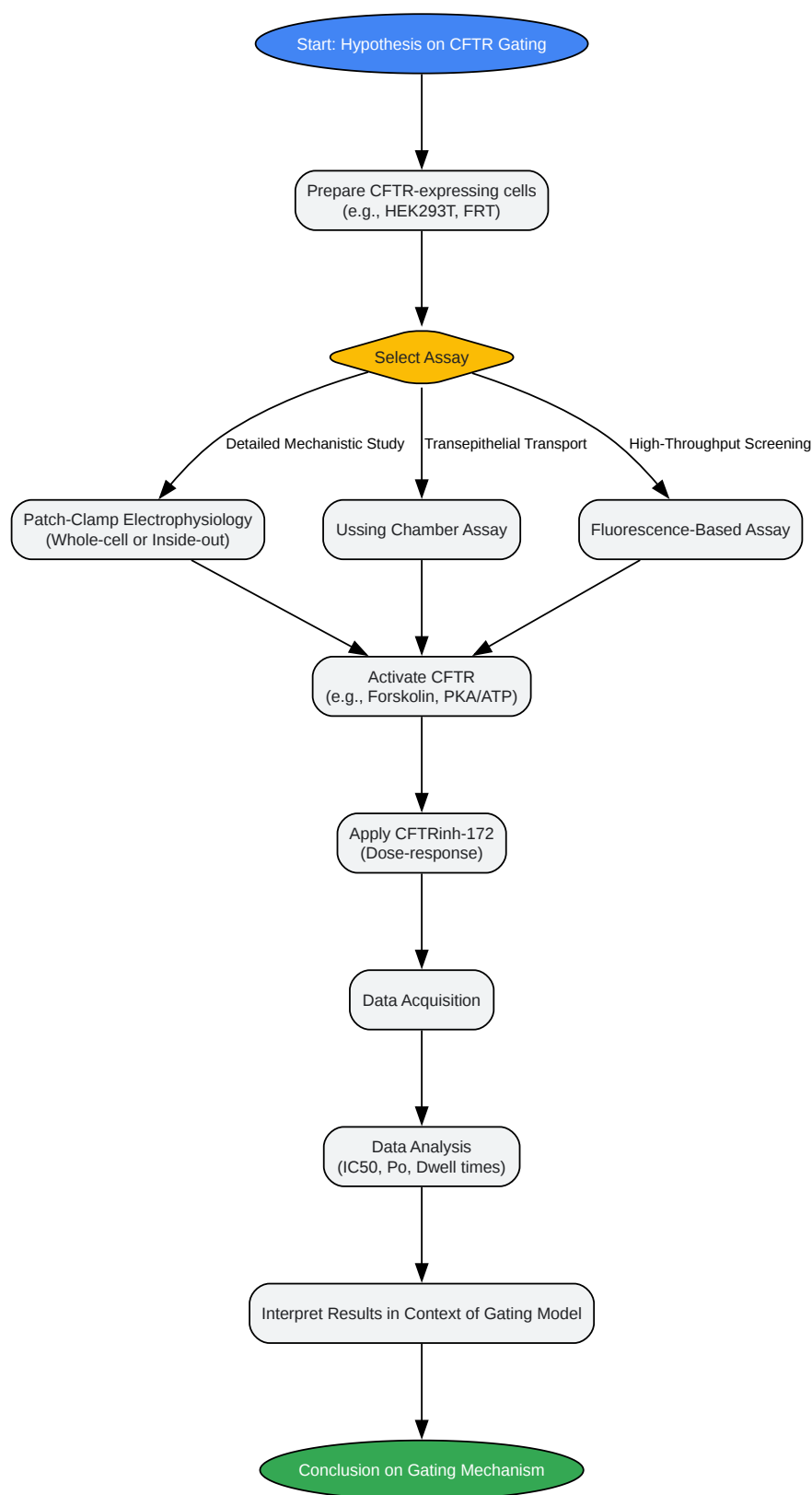
- Cell Culture: Plate cells expressing CFTR in a multi-well plate (e.g., 96- or 384-well).
- Dye Loading: Load the cells with a membrane potential-sensitive fluorescent dye according to the manufacturer's instructions.
- Assay Buffer: Use a buffer with a low chloride concentration to maximize the driving force for chloride efflux upon CFTR activation.

- **CFTR Activation and Inhibition:** Use an automated liquid handler to add a CFTR agonist (e.g., forskolin) to initiate membrane depolarization. Subsequently, add **CFTRinh-172** to inhibit the channel and observe the repolarization of the membrane.[\[11\]](#)
- **Fluorescence Measurement:** Measure the fluorescence intensity over time using a plate reader.
- **Data Analysis:** The change in fluorescence upon agonist addition and subsequent inhibition reflects CFTR channel activity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the CFTR activation pathway and the inhibitory action of **CFTRinh-172**, as well as a typical experimental workflow for its characterization.





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